2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2(1,3-BENZOTHIAZOL-2-YLTHIO)-N’-(3,5-DIBROMO-4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety linked to a dibromo-hydroxybenzylidene aceto hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1,3-BENZOTHIAZOL-2-YLTHIO)-N’-(3,5-DIBROMO-4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of Dibromo-Hydroxybenzylidene Aceto Hydrazide: This involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with aceto hydrazide under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the dibromo-hydroxybenzylidene aceto hydrazide under appropriate conditions, often using a catalyst or under reflux.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group or the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the aceto hydrazide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or benzylidene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Compounds with benzothiazole moieties are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in catalysis, it might coordinate with metal centers to facilitate chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole Hydrazones: Studied for their antimicrobial and anticancer properties.
Uniqueness
2(1,3-BENZOTHIAZOL-2-YLTHIO)-N’-(3,5-DIBROMO-4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE is unique due to the presence of both benzothiazole and dibromo-hydroxybenzylidene moieties, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H11Br2N3O2S2 |
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Molecular Weight |
501.2 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11Br2N3O2S2/c17-10-5-9(6-11(18)15(10)23)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+ |
InChI Key |
IJXMJNPKBCSBGU-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
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